molecular formula C4H3N3 B1296712 1H-Imidazole-4-carbonitrile CAS No. 57090-88-7

1H-Imidazole-4-carbonitrile

Cat. No. B1296712
CAS RN: 57090-88-7
M. Wt: 93.09 g/mol
InChI Key: NWVGXXPWOYZODV-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 and a molecular weight of 93.09 g/mol . It is used for R&D purposes and not recommended for medicinal or household use .


Synthesis Analysis

The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . The synthesis started from the use of glyoxal and formaldehyde in ammonia .


Molecular Structure Analysis

Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .


Chemical Reactions Analysis

Imidazole compounds have unique optical properties. Their applications have attracted more and more attention in optical analysis, including fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .


Physical And Chemical Properties Analysis

1H-Imidazole-4-carbonitrile has a topological polar surface area of 52.5 Ų and a rotatable bond count of 0 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Therapeutic Potential

  • Scientific Field: Medical and Pharmaceutical Chemistry .
  • Summary of Application: Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, some imidazole derivatives are used as drugs and would be administered according to medical guidelines .
  • Results or Outcomes: The outcomes also vary widely depending on the specific derivative and its use. For example, some imidazole derivatives have been found to be effective in treating various diseases .

Microbiological Activity

  • Scientific Field: Microbiology .
  • Summary of Application: Some derivatives of imidazole have been found to have microbiological activity, making them potentially useful in treating infections .
  • Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, some imidazole derivatives might be used as antimicrobial agents .
  • Results or Outcomes: The outcomes would depend on the specific derivative and its use. For example, some imidazole derivatives have been found to be effective against certain types of bacteria .

Material Science

  • Scientific Field: Material Science .
  • Summary of Application: 1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .
  • Methods of Application: The specific methods of application would depend on the specific use. For example, it might be used in the synthesis of certain types of polymers .
  • Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of materials with unique properties .

Synthesis of Arylamide FMS Inhibitors

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of Application: 1H-Imidazole-4-carbonitrile acts as a reagent in the structure-based optimization of a potent class of arylamide FMS inhibitors .
  • Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, 1H-Imidazole-4-carbonitrile might be used in the synthesis of arylamide FMS inhibitors .
  • Results or Outcomes: The outcomes would depend on the specific derivative and its use. For example, it might result in the creation of potent arylamide FMS inhibitors .

Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 1H-Imidazole-4-carbaldehyde is a versatile chemical compound with a wide range of applications in various fields. Due to its unique structure and properties, it has found extensive use in organic synthesis .
  • Methods of Application: The specific methods of application would depend on the specific use. For example, it might be used in the synthesis of certain types of organic compounds .
  • Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of organic compounds with unique properties .

Ionic Liquids and N-Heterocyclic Carbenes

  • Scientific Field: Green Chemistry and Organometallic Catalysis .
  • Summary of Application: Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs). These are used due to the demand for environmentally friendly methods in chemical organic synthesis .
  • Methods of Application: The specific methods of application would depend on the specific use. For example, imidazole derivatives might be used in the synthesis of ionic liquids and NHCs .
  • Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of ionic liquids and NHCs with unique properties .

Safety And Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

Imidazole derivatives have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with great potential for treating various human diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .

properties

IUPAC Name

1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVGXXPWOYZODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340407
Record name 1H-Imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carbonitrile

CAS RN

57090-88-7
Record name 1H-Imidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57090-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-5-carbonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
K Ace, JD Sutherland - Chemistry & biodiversity, 2004 - Wiley Online Library
… to 44, 45, and 46 (Fig.), but given the key role of 18 in the synthesis of the free purine nucleobases (Scheme 2), we elected to synthesise the 5-amino-1H-imidazole-4-carbonitrile deriv…
Number of citations: 4 onlinelibrary.wiley.com
T Itaya, T Kanai, M Iwata, M AZUMA - Chemical and pharmaceutical …, 1997 - jstage.jst.go.jp
S—Alkylamino homologues 3b, c were also prepared in 64% and 46% yields, respectively, by similar treatment of the substrates 4b, c having the S-alkylamino substituents. The same …
Number of citations: 7 www.jstage.jst.go.jp
GB Less, PG Rasmussen, JW Kampf - … Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C4H3N3, was synthesized in three steps from diaminomaleonitrile in an overall yield of 38%. Single-crystal X-ray analysis reveals that the compound crystallizes …
Number of citations: 2 scripts.iucr.org
KE Andersen, EB Pedersen - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
5‐Amino‐1H‐imidazole‐4‐carboxamide hydrochloride has been converted into a series of new, potentially biologically active N 6 ‐substituted 2‐azaadenines 5 via 4‐diazo‐4H‐…
A Yahyazadeh, F Habibi - E-Journal of Chemistry, 2007 - downloads.hindawi.com
… Abstract: 9-Phenyl-9H-purin-6-amine derivatives have been synthesized in high yields by reaction between 5-amino-1-phenyl-1H-imidazole-4carbonitrile with HC(OEt)3 and Ac2O …
Number of citations: 6 downloads.hindawi.com
G Joshi, M Chauhan, R Kumar, A Thakur… - Organic Chemistry …, 2018 - pubs.rsc.org
Microwave-promoted ring-closure reactions of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile (7) with various mono/1,2-biselectrophiles are presented. The reaction of 7 with …
Number of citations: 15 pubs.rsc.org
I Kuźniarska‐Biernacka, O Rodrigues… - European Journal of …, 2013 - Wiley Online Library
… The manganese(III) complex with a Schiff-base salen-type ligand (1,5-bis{[(1E)-(2-hydroxyphenyl)methylene]amino}-1H-imidazole-4-carbonitrile) has been encapsulated in the …
R Glaser, B Hodgen, D Farrelly, E McKee - Astrobiology, 2007 - liebertpub.com
… It was found that 5-(N -formamidinyl)-1H-imidazole4-carbonitrile (6) can serve as a substrate for proton-catalyzed purine formation under photolytic conditions and N-(4-(iminomethylene)…
Number of citations: 90 www.liebertpub.com
I Kuźniarska‐Biernacka, MA Carvalho… - European Journal of …, 2013 - Wiley Online Library
… has been screened in the presence of copper(II) complexes with the Schiff-base salen ligand, 1,5-bis[(E)-5-chloro-2-hydroxybenzylideneamino]-1H-imidazole-4-carbonitrile, and …
T SAITO, Y ASAHI, S NAKAJIMA… - Chemical and …, 1994 - jstage.jst.go.jp
… 5-Amino-I-fi-D-ribofuranosyI-1H-imidazole-4—carbonitrile (6h) A solution of 5b (213 mg, 0.8 mmol) in MeOH (11 ml) was hydrogenated over 10% Pd—C (213 mg) at atmospheric …
Number of citations: 8 www.jstage.jst.go.jp

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